molecular formula C17H13ClN6O B4321028 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

Cat. No.: B4321028
M. Wt: 352.8 g/mol
InChI Key: GFABVSBXGFWHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C₁₇H₁₃ClN₆O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a catalyst to form 5-(4-chlorophenyl)-2H-tetrazole. This intermediate is then reacted with 4-(cyanomethyl)phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and cyanomethylphenyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2H-tetrazole: Shares the tetrazole ring and chlorophenyl group but lacks the cyanomethylphenyl group.

    4-(cyanomethyl)phenylacetic acid: Contains the cyanomethylphenyl group but lacks the tetrazole ring and chlorophenyl group.

Uniqueness

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c18-14-5-3-13(4-6-14)17-21-23-24(22-17)11-16(25)20-15-7-1-12(2-8-15)9-10-19/h1-8H,9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFABVSBXGFWHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.